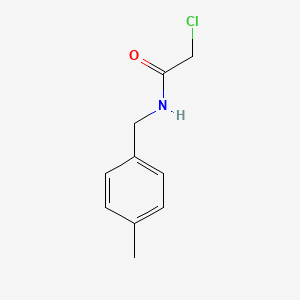

2-chloro-N-(4-methylbenzyl)acetamide

Übersicht

Beschreibung

2-chloro-N-(4-methylbenzyl)acetamide is an organic compound with the molecular formula C10H12ClNO It is a chlorinated acetamide derivative, characterized by the presence of a chloro group attached to the acetamide moiety and a 4-methylbenzyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-methylbenzyl)acetamide typically involves the reaction of 4-methylbenzylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-methylbenzylamine+chloroacetyl chloride→this compound+HCl

The reaction is usually conducted in an inert solvent, such as dichloromethane, at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also enhances the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine atom in 2-chloro-N-(4-methylbenzyl)acetamide is susceptible to displacement by nucleophiles, forming new carbon-heteroatom bonds.

Reaction with Pyrazole Derivatives

In a study involving ethyl 3-aryl-1H-pyrazole-5-carboxylate, this compound undergoes substitution under basic conditions:

-

Conditions : Reflux in acetonitrile with anhydrous K₂CO₃ (4 mmol) for 1–5 hours .

-

Mechanism : The chloride is displaced by the pyrazole's sulfur nucleophile, forming a thioether linkage.

-

Yield : Purified products are obtained via silica gel chromatography (PE/EtOAc = 3:1).

Example Reaction :

Key Steps :

-

Intermediate Formation : Reacts with 6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile in ethanol containing NaOEt.

-

Cyclization : Heating the intermediate with NaOEt induces cyclization, yielding thieno[2,3-b]pyridine-2-carboxamide derivatives.

Representative Data :

| Parameter | Value | Source |

|---|---|---|

| Reaction Time | 2 hours at reflux | |

| Solvent | Ethanol | |

| Key Functional Group | Thioether (-S-) linkage |

Biological Alkylation Activity

The chloroacetamide group exhibits antibacterial properties via alkylation of bacterial enzymes.

Mechanistic Insight :

-

Target : Penicillin-binding proteins (PBPs) in Klebsiella pneumoniae.

-

Role of Chlorine : Stabilizes the molecule in the enzyme active site, enhancing binding affinity (docking energy: -7.2 kcal/mol) .

Crystallographic and Structural Analysis

The compound's planar amide group and chloro orientation influence its reactivity.

Key Data :

| Parameter | Value |

|---|---|

| Bond Length (C-Cl) | 1.297 Å |

| Dihedral Angle | 89.5° between amide and benzyl plane |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Chloro-N-(4-methylbenzyl)acetamide is being explored for its potential as a pharmacophore in drug development. Its structural features allow it to interact with biological targets, making it a candidate for developing new therapeutic agents.

- Anticancer Properties : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, research on breast cancer cells (MDA-MB-231) demonstrated that the compound significantly reduced cell viability and increased apoptosis markers such as annexin V-FITC positivity.

- Antimicrobial Activity : The compound has shown promising antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli. Its mechanism appears to involve disruption of cell wall synthesis and interference with metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | TBD | Cell wall synthesis disruption |

| Escherichia coli | TBD | Metabolic pathway interference |

Biological Research

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells. Studies suggest that it may inhibit specific enzymes involved in metabolic pathways or bind to receptors, modulating cellular signaling critical for cell growth and survival.

- Case Study - Antimicrobial Efficacy : A study assessed the compound's efficacy against Klebsiella pneumoniae, revealing that the presence of the chloro atom enhances its antibacterial activity by stabilizing the molecule at the target enzyme site, promoting cell lysis.

Industrial Applications

In addition to its medicinal applications, this compound serves as an intermediate in the synthesis of more complex organic molecules. It is utilized in producing specialty chemicals and agrochemicals, contributing to various industrial processes.

Breast Cancer Research

A study investigated the effects of this compound on MDA-MB-231 cells, revealing substantial reductions in cell viability at specific concentrations alongside increased apoptotic markers. This indicates potential for further development as an anticancer agent.

Antimicrobial Efficacy

Another research effort evaluated the compound against Staphylococcus aureus, demonstrating significant antibacterial activity at low concentrations. This suggests its potential use in treating bacterial infections effectively.

Wirkmechanismus

The mechanism of action of 2-chloro-N-(4-methylbenzyl)acetamide depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The chloro group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition. The benzyl group may also contribute to the binding affinity through hydrophobic interactions with the enzyme’s active site.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-chloro-N-(4-ethylbenzyl)acetamide

- 2-chloro-N-(2-chloro-4-methylphenyl)acetamide

- 2-chloro-N-(3,4,5-triethoxybenzyl)acetamide

Comparison

2-chloro-N-(4-methylbenzyl)acetamide is unique due to the presence of the 4-methylbenzyl group, which can influence its reactivity and binding properties. Compared to its analogs, the methyl group on the benzyl ring can enhance hydrophobic interactions in biological systems, potentially increasing its binding affinity and specificity. Additionally, the chloro group provides a reactive site for further chemical modifications, making it a versatile intermediate in organic synthesis.

Biologische Aktivität

2-Chloro-N-(4-methylbenzyl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, focusing on antimicrobial and enzyme inhibitory activities, supported by recent research findings and case studies.

- Chemical Formula : C₉H₁₀ClN₁O

- Molecular Weight : 185.64 g/mol

- Structure : The compound features a chloro group at the 2-position and a methylbenzyl moiety, which influences its biological activity.

Antimicrobial Activity

Research has demonstrated that chloroacetamides, including this compound, exhibit varying degrees of antimicrobial activity against different bacterial strains.

Antibacterial Efficacy

A study investigating the antimicrobial potential of various N-substituted chloroacetamides revealed that compounds bearing halogenated phenyl rings displayed significant activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The presence of the chloro group enhances lipophilicity, facilitating cell membrane penetration, which is crucial for antibacterial efficacy .

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| This compound | 16 | S. aureus |

| N-(4-chlorophenyl)-2-chloroacetamide | 8 | MRSA |

| N-(3-bromophenyl)-2-chloroacetamide | 12 | E. coli |

Case Study: Antimicrobial Testing

In a comparative study, this compound was tested against various pathogens. The minimum inhibitory concentration (MIC) values indicated effective inhibition of bacterial growth, particularly against S. aureus and Klebsiella pneumoniae, suggesting its potential as an antibacterial agent .

Enzyme Inhibition Studies

The compound has also been evaluated for its inhibitory effects on specific enzymes, particularly monoamine oxidase (MAO).

Monoamine Oxidase Inhibition

A series of derivatives including this compound were synthesized and tested for their ability to inhibit MAO-B. The results indicated that modifications to the molecular structure significantly influenced the inhibitory potency.

| Compound | IC50 (µM) | Enzyme Target |

|---|---|---|

| This compound | 25 | MAO-B |

| BB-4h (reference compound) | 2.95 | MAO-B |

The findings suggest that while this compound shows moderate MAO-B inhibition, further structural optimization could enhance its efficacy .

Mechanistic Insights

The mechanism underlying the biological activities of this compound involves interactions with specific cellular targets. For instance, its antibacterial action is likely mediated through binding to penicillin-binding proteins, leading to bacterial cell lysis . Additionally, the compound's lipophilicity allows it to traverse cellular membranes effectively.

Eigenschaften

IUPAC Name |

2-chloro-N-[(4-methylphenyl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-8-2-4-9(5-3-8)7-12-10(13)6-11/h2-5H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCIRGXWKIPTSIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.